4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one
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Overview
Description
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a compound that belongs to the class of azetidin-2-ones, which are four-membered lactam structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in acetonitrile and water.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirocyclic compounds.
Reduction: Saturated azetidin-2-one derivatives.
Substitution: Various substituted azetidin-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one involves targeting specific enzymes or proteins within cells. For instance, it has been shown to target tubulin, a protein involved in cell division, thereby inhibiting the proliferation of cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
Uniqueness
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is unique due to its specific structural features, such as the presence of a phenylpropynyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives .
Properties
CAS No. |
113479-88-2 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynyl)azetidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14) |
InChI Key |
PPPNRFBGZIVOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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